3-(2,5-Difluorophenyl)-3-oxopropanenitrile
Overview
Description
3-(2,5-Difluorophenyl)-3-oxopropanenitrile is a chemical compound that belongs to the class of 3-oxopropanenitriles. These compounds are characterized by the presence of a nitrile group attached to a carbon atom, which is also connected to an oxo group (a carbon atom double-bonded to an oxygen atom), forming the 3-oxopropanenitrile moiety. The specific compound also contains a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of 3-oxopropanenitriles can be achieved through various methods. One approach involves the regioselective radical addition of 3-oxopropanenitriles to 1,3-butadiene derivatives, which is promoted by cerium(IV) ammonium nitrate and manganese(III) acetate. This method affords 5-ethenyl-4,5-dihydrofuran-3-carbonitriles in varying yields and is characterized by IR, 1H-NMR, 13C-NMR, and HRMS spectra . Another synthesis route is the electrophilic cyanoacetylation of heterocycles with mixed anhydrides, which is a simple and efficient method for producing variously substituted 3-oxopropanenitriles using a catalyst like Mg(ClO4)2·2H2O .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined by X-ray crystallography . Although the specific structure of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is not detailed in the provided papers, X-ray crystallography is a common technique for determining the precise molecular geometry of such compounds.
Chemical Reactions Analysis
3-oxopropanenitriles can undergo various chemical reactions. For instance, methylenecyclopropanes can react with diphenyl diselenide to give ring-opened products, which can further undergo oxidative cyclization to form derivatives like 3-phenylselenyl-2,5-dihydrofurans . Additionally, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates can react with nitriles in the presence of tin(IV) chloride to form 2,4,5-trisubstituted oxazoles through a series of steps involving in situ generation of intermediates and cyclisation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-oxopropanenitriles are influenced by their molecular structure. The presence of electronegative substituents such as fluorine atoms can affect the compound's polarity, boiling point, and solubility. The nitrile group is known for its reactivity, particularly in nucleophilic addition reactions, due to the electron-withdrawing effect of the triple-bonded nitrogen. The papers provided do not detail the specific properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, but general trends in the behavior of similar compounds can be inferred .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(2,5-Difluorophenyl)-3-oxopropanenitrile is utilized in the synthesis of various heterocyclic compounds. For instance, Yılmaz et al. (2005) and Yılmaz et al. (2011) demonstrated its use in oxidative cyclizations to produce dihydrofuran-3-carbonitriles. These compounds have potential applications in organic chemistry and material sciences due to their structural versatility (Yılmaz et al., 2005), (Yılmaz, 2011).
Antimicrobial Studies
Kheder and Mabkhot (2012) explored the antimicrobial properties of novel compounds synthesized from 3-oxopropanenitriles. This suggests potential applications in the development of new antimicrobial agents (Kheder & Mabkhot, 2012).
Dye-Sensitized Solar Cells
In the field of renewable energy, 3-oxopropanenitriles have been used in the synthesis of organic sensitizers for dye-sensitized solar cells. Li et al. (2010) reported on the synthesis and application of such sensitizers, indicating its importance in improving solar cell efficiencies (Li et al., 2010).
Corrosion Inhibition
3-oxopropanenitriles derivatives have been studied for their potential as corrosion inhibitors. Fouda and Abdallah (2010) investigated tetrahydrocarbazole derivatives containing 3-oxopropanenitriles for their efficacy in inhibiting zinc corrosion, demonstrating the chemical's versatility in industrial applications (Fouda & Abdallah, 2010).
Textile Industry
In the textile industry, 3-oxopropanenitriles are used in dyeing processes. Elmaaty et al. (2019) developed new dyes from 3-oxopropanenitriles for polypropylene fabrics, highlighting its application in eco-friendly textile dyeing methods (Elmaaty et al., 2019).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This could involve potential applications of the compound, ongoing research, and areas where further research is needed.
properties
IUPAC Name |
3-(2,5-difluorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKQEVHBBWQIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501811 | |
Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |
CAS RN |
71682-96-7 | |
Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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